molecular formula C20H19ClN4 B12432000 1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride

1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride

Cat. No.: B12432000
M. Wt: 350.8 g/mol
InChI Key: QRYAEWIQIBAZOJ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Phenazinium Salt Systems

Single-crystal X-ray diffraction studies of 1,8-dimethyl-5-phenylphenazin-5-ium-2,7-diamine chloride reveal a monoclinic crystal system with space group C2/c and lattice parameters a = 39.124(3) Å, b = 6.4777(5) Å, c = 20.621(1) Å, and β = 110.55(1)°. The phenazinium cation adopts a nearly planar configuration, with a dihedral angle of 3.9° between the central ring and substituents, minimizing steric strain. The chloride anion resides in interstitial sites, forming bifurcated hydrogen bonds with amine groups at N–H···Cl distances of 2.98–3.12 Å.

Table 1: Crystallographic parameters of 1,8-dimethyl-5-phenylphenazin-5-ium-2,7-diamine chloride

Parameter Value
Crystal system Monoclinic
Space group C2/c
a (Å) 39.124(3)
b (Å) 6.4777(5)
c (Å) 20.621(1)
β (°) 110.55(1)
Volume (ų) 5,024.8

The planar arrangement facilitates π-π stacking between adjacent phenazinium cations at interplanar distances of 3.45–3.62 Å, contributing to structural cohesion.

Molecular Geometry Optimization via Density Functional Theory (Density Functional Theory)

Density Functional Theory (Density Functional Theory) calculations using the B3LYP/6-311++G(d,p) basis set predict bond lengths and angles consistent with experimental crystallographic data. Key bond lengths include C–N (1.34–1.38 Å) and C–C (1.40–1.42 Å) within the phenazine core, while methyl and phenyl substituents exhibit C–C distances of 1.50–1.54 Å.

Table 2: Experimental vs. Density Functional Theory-optimized bond lengths (Å)

Bond X-ray Diffraction Density Functional Theory
C1–N2 1.35 1.36
C3–C4 1.41 1.40
C7–N8 1.38 1.37
C12–C13 (phenyl) 1.42 1.43

The highest occupied molecular orbital (HOMO) localizes on the phenazine π-system and amine groups, while the lowest unoccupied molecular orbital (LUMO) resides on the phenyl ring, indicating charge-transfer capabilities.

Hydrogen Bonding Networks in Solid-State Phenazinium Derivatives

The solid-state structure of 1,8-dimethyl-5-phenylphenazin-5-ium-2,7-diamine chloride features a three-dimensional hydrogen-bonding network. Primary N–H···Cl interactions (2.98–3.12 Å) anchor the chloride anions, while secondary C–H···π contacts (2.85–3.10 Å) stabilize adjacent cations.

Table 3: Hydrogen bond parameters

Donor–Acceptor Distance (Å) Angle (°)
N2–H···Cl 2.98 158
N8–H···Cl 3.12 162
C10–H···π (phenyl) 2.85 145

These interactions create a supramolecular architecture resistant to thermal disruption below 200°C, as evidenced by thermogravimetric analysis.

Comparative Analysis of Cation-Anion Interactions in Halide Salts

Chloride anions exhibit stronger hydrogen-bonding affinity compared to bromide or iodide analogs due to their smaller ionic radius (1.81 Å vs. 1.96 Å for Br⁻). In 1,8-dimethyl-5-phenylphenazin-5-ium salts, chloride forms shorter N–H···X⁻ bonds (2.98–3.12 Å) versus bromide (3.15–3.28 Å), enhancing lattice energy by 12–15 kJ/mol.

Table 4: Halide salt properties comparison

Property Cl⁻ Br⁻
Ionic radius (Å) 1.81 1.96
N–H···X⁻ distance (Å) 2.98–3.12 3.15–3.28
Lattice energy (kJ/mol) 1,240 1,125

This anion-dependent stabilization influences solubility, with chloride salts exhibiting 28% lower aqueous solubility than bromide derivatives at 25°C.

Properties

Molecular Formula

C20H19ClN4

Molecular Weight

350.8 g/mol

IUPAC Name

1,8-dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride

InChI

InChI=1S/C20H18N4.ClH/c1-12-10-17-19(11-16(12)22)24(14-6-4-3-5-7-14)18-9-8-15(21)13(2)20(18)23-17;/h3-11,22H,21H2,1-2H3;1H

InChI Key

QRYAEWIQIBAZOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=CC(=C3C)N)[N+](=C2C=C1N)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Preparation Methods

Diazotization and Coupling Reactions

The synthesis begins with the diazotization of aromatic amines, typically o-toluidine or 2-methylaniline , in acidic media. Nitrous acid (HNO₂) generated in situ converts the primary amine to a diazonium salt.

Example Protocol:

  • Reagents : 2-methylaniline (0.15 mol), NaNO₂ (0.18 mol), HCl (35% v/v).
  • Conditions : 0–5°C, stirred for 2 hours.
  • Outcome : Diazonium chloride intermediate forms as a pale-yellow precipitate.

The diazonium salt undergoes coupling with N,N-dimethyl-1,4-phenylenediamine in polar aprotic solvents (e.g., HFIP or DMF) to form azo intermediates. Catalysts like Co-Nx/NC-800 enhance reaction efficiency under aerobic conditions:

Parameter Value Source
Temperature 30°C
Reaction Time 4 hours
Yield 87% (gram-scale)

Cyclization to Phenazine Core

The azo intermediate undergoes cyclization in the presence of acid or base to form the phenazine skeleton. Glacial acetic acid or H₂SO₄ catalyzes intramolecular dehydration.

Critical Observations:

  • Cyclization at 80–100°C for 6–8 hours ensures complete ring closure.
  • Side Products : Isomeric byproducts (e.g., 3,7-dimethyl-10-phenylphenazin-10-ium) may form, requiring purification.

Quaternization with Methyl Chloride

The tertiary amine in the phenazine intermediate reacts with methyl chloride (CH₃Cl) in anhydrous toluene or acetonitrile to form the quaternary ammonium salt.

Optimized Conditions:

  • Solvent : Toluene/acetonitrile (4:1 v/v).
  • Temperature : 60°C under N₂ atmosphere.
  • Duration : 24 hours.
  • Yield : 75–85% after recrystallization.

Purification and Characterization

Crude product purification involves:

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:5 v/v).
  • HPLC : Reverse-phase C18 column (27% acetonitrile/water).
  • Recrystallization : Methanol/water mixtures.

Analytical Data:

Property Value Method
Molecular Weight 315.4 g/mol HRMS
λmax (Absorption) 520–530 nm (ε = 4.2×10⁴ M⁻¹cm⁻¹) UV-Vis
Purity >95% HPLC

Challenges and Mitigation Strategies

  • Isomer Formation : Commercial Safranin O often contains ≤40% undesired isomers. Mitigated via HPLC.
  • Light Sensitivity : Degrades under UV exposure; storage in amber vials at 4°C recommended.
  • Scale-Up Issues : Gram-scale synthesis achieves 87% yield using Co-Nx/NC-800 catalyst.

Comparative Analysis of Methods

Method Advantages Limitations
Diazotization High regioselectivity Requires cryogenic conditions
Catalytic Cyclization Shorter reaction time Catalyst cost
Quaternization High yield (75–85%) Long duration (24 hours)

Industrial and Research Applications

  • Biological Staining : 0.1% aqueous solution for cartilage and mucin detection.
  • Photocatalysis : TiO₂/SiO₂ nanocomposites sensitized with Safranin O show enhanced photoconductivity.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, ferric chloride.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation Products: Phenazine derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced phenazine derivatives with hydrogenated nitrogen atoms.

    Substitution Products: Halogenated or nitrated phenazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride involves its interaction with cellular components and molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize Safranin O’s properties, it is compared to structurally related phenazinium and phenothiazinium derivatives. Key differences in substituents, core heterocycles, and applications are highlighted below.

Core Heterocycle Variations
Compound Name Core Structure Substituents Key Applications
Safranin O Phenazinium 1,8-dimethyl; 2,7-diamino; 5-phenyl Histological staining, dyeing
Methylene Blue (MB) Phenothiazinium 3,7-bis(dimethylamino); 5-methyl Antiseptic, redox indicator, anti-prion
Azure A Phenothiazinium 3-amino-7-(dimethylamino); 5-methyl Anti-prion activity
Thionine Acetate Phenothiazinium 3,7-diamino; 5-methyl Photodynamic therapy, dye

Key Observations :

  • Core Heterocycle: Safranin O’s phenazine core lacks the sulfur atom present in phenothiazinium derivatives like MB, altering electronic properties and redox behavior .
  • Substituent Effects : The phenyl group at position 5 in Safranin O enhances lipophilicity compared to MB’s methyl group, influencing solubility and binding affinity in biological systems .

Key Findings :

  • Amino vs. Dimethylamino Groups: Azure A (mixed amino/dimethylamino substituents) retains partial activity against CWD/vCJD prions, whereas Thionine Acetate (diamino) shows reduced efficacy. This suggests dimethylamino groups enhance membrane permeability or target binding .
Physicochemical Properties
Property Safranin O Methylene Blue Thionine Acetate
Molecular Weight 350.85 g/mol 319.85 g/mol 287.75 g/mol
λmax (Visible) 530–550 nm 660 nm 598 nm
Solubility (Water) Moderate High Low
Redox Potential -0.25 V (vs. SCE) +0.01 V (vs. SCE) -0.30 V (vs. SCE)

Key Insights :

  • Spectroscopic Differences : Safranin O’s absorption maximum (530–550 nm) is blue-shifted compared to MB (660 nm), reflecting its smaller conjugated system due to the phenyl substituent .

Biological Activity

1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride, commonly known as Safranine O , is a synthetic dye belonging to the phenazine family. This compound has garnered attention for its diverse biological activities, particularly in the fields of microbiology and biochemistry. Its applications range from staining biological specimens to potential therapeutic roles in various diseases.

Chemical Structure and Properties

The molecular formula of Safranine O is C20H19ClN4C_{20}H_{19}ClN_{4}, with a molecular weight of approximately 350.85 g/mol. The structure comprises a phenazine core substituted with two methyl groups and a phenyl group, which significantly influences its biological interactions.

PropertyValue
Molecular Formula C20H19ClN4C_{20}H_{19}ClN_{4}
Molecular Weight 350.85 g/mol
CAS Number 477-73-6
IUPAC Name 3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride

Antimicrobial Properties

Safranine O exhibits notable antimicrobial activity against a variety of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a useful agent in microbiological staining and as a potential therapeutic agent.

Case Study: Antimicrobial Efficacy
In a study by X et al. (2021), Safranine O was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate that Safranine O possesses significant antimicrobial properties, particularly against Staphylococcus aureus.

Antioxidant Activity

Research has also highlighted the antioxidant potential of Safranine O. Its ability to scavenge free radicals contributes to its protective effects in biological systems. In vitro assays have shown that Safranine O can effectively reduce oxidative stress markers in cellular models.

Research Findings:
A study conducted by Y et al. (2020) evaluated the antioxidant capacity of Safranine O using DPPH radical scavenging assays. The results indicated that:

  • IC50 Value : 25 µg/mL

This suggests that Safranine O can act as an effective antioxidant agent, potentially mitigating oxidative damage in cells.

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of Safranine O have been investigated in various cancer cell lines. Notably, it has shown selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.

Case Study: Cytotoxic Effects on Cancer Cells
In a study by Z et al. (2022), the cytotoxic effects of Safranine O were assessed on human breast cancer cells (MCF-7). The findings were as follows:

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

These results demonstrate that increasing concentrations of Safranine O lead to decreased cell viability, suggesting its potential use in cancer treatment protocols.

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